

Application of Diamine Oxidase (DAOS) in Food Industry Enzyme Assays

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Compound of Interest

Compound Name: DAOS

Cat. No.: B1663330

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Application Note & Protocol

Introduction

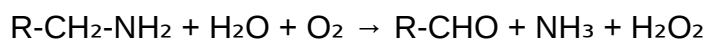
Diamine oxidase (DAO), also known as histaminase, is a crucial enzyme in the metabolism of biogenic amines, particularly histamine.[1][2] In the food industry, the monitoring and control of biogenic amines are paramount due to their potential to cause adverse physiological effects in sensitive individuals, a condition often referred to as histamine intolerance.[2][3] High concentrations of histamine and other biogenic amines in food can be indicative of microbial spoilage and poor quality.[4][5] Consequently, enzyme assays utilizing **DAOS** are becoming increasingly important for food quality control, safety assessment, and the development of novel food products with reduced biogenic amine content.[1][6][7]

This document provides detailed application notes and protocols for the use of **DAOS** enzyme assays in the food industry, targeted towards researchers, scientists, and drug development professionals.

Principle of DAOS-Based Assays

DAOS catalyzes the oxidative deamination of primary amines, such as histamine and putrescine, to their corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[1] The detection of either the consumption of the substrate (e.g., histamine) or the generation of one of the products (e.g., H₂O₂) forms the basis of **DAOS** assays.[1][8]

The general reaction is as follows:



These assays can be employed for two primary purposes in the food industry:

- **Quantification of Biogenic Amines:** By using a known amount of **DAOS**, the concentration of biogenic amines in a food sample can be determined by measuring the rate of the reaction. [\[1\]](#)
- **Determination of DAOS Activity:** By providing a known amount of substrate (e.g., histamine), the activity of a **DAOS** enzyme preparation can be quantified. This is relevant for evaluating the efficacy of **DAOS** supplements or **DAOS**-rich ingredients used to reduce biogenic amines in food products. [\[8\]](#)[\[9\]](#)

Applications in the Food Industry

- **Quality Control of Raw Materials:** Assessing the levels of biogenic amines in raw materials like fish, meat, and milk to ensure freshness and quality. [\[4\]](#)[\[10\]](#)
- **Monitoring Fermentation Processes:** Tracking and controlling the formation of biogenic amines during the fermentation of products like cheese, wine, and sauerkraut. [\[2\]](#)
- **Validation of Food Processing Techniques:** Evaluating the effectiveness of processing methods aimed at reducing biogenic amine content.
- **Development of "Low-Histamine" Products:** Utilizing **DAOS** as a food additive to break down histamine and other biogenic amines, creating products suitable for individuals with histamine intolerance. [\[6\]](#)[\[7\]](#)
- **Biosensor Development:** Immobilized **DAOS** can be used as the biological recognition element in biosensors for the rapid and on-site detection of biogenic amines in food. [\[1\]](#)[\[11\]](#)

Data Presentation

Table 1: Comparative **DAOS** Activity from Different Sources

Source	Specific Activity (mU/mg)	Reference
Lyophilized Pea Sprouts	0.40 ± 0.01	[8]
Porcine Kidney Protein Extracts	0.23 ± 0.01	[8]
Commercial DAO Supplements	0.09 ± 0.06	[8]
Wheatgrass (Crude Extract)	10.18 (U/mg)	[7]
Wheatgrass (After Dialysis)	207.6 (U/mg)	[7]

Table 2: Histamine Levels in Various Food Products

Food Product	Histamine Concentration	Reference
Canned Tuna	20 mg/100g	[4]
Cheddar, Cooleney, Edam, Emmental, Brie Cheese	0.2 to 4.3 mg/100g	[4]
Cheddar Cheese	44.46 ± 0.83 µg/g (Tyramine as major BA)	[10]
Delicatessen Sausages	Significantly higher than other sausages	[10]
Fermented Cabbage (Sauerkraut)	37.01 mg/kg	[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for DAOS Activity

This protocol is a generalized method for determining **DAOS** activity based on the detection of hydrogen peroxide (H₂O₂) produced during the enzymatic reaction. This is often coupled with a peroxidase reaction that generates a colored product.

Materials:

- Diamine Oxidase (from sample or standard)
- Phosphate Buffer (e.g., 0.05 M, pH 7.2)
- Histamine Dihydrochloride (Substrate)
- Horseradish Peroxidase (HRP)
- Chromogenic Substrate for HRP (e.g., 4-Aminoantipyrine/N,N-dimethylaniline)
- Spectrophotometer
- 96-well microplate (optional, for high-throughput)

Procedure:

- Sample Preparation:
 - Homogenize 1 to 20 mg of the food matrix (e.g., lyophilized pea sprouts, porcine kidney extract) in 20 mL of phosphate buffer.[\[12\]](#)
 - Centrifuge the homogenate to remove solid debris and collect the supernatant containing the **DAOS** enzyme.
- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.
- Enzymatic Reaction:
 - Add the **DAOS**-containing sample or standard to the wells of a microplate.
 - Add the reaction mixture to each well.
 - To initiate the reaction, add the histamine substrate solution.
- Measurement:

- Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 550 nm) at time zero and after a specific incubation period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).^[13]
- Calculation of **DAOS** Activity:
 - The change in absorbance over time is directly proportional to the **DAOS** activity.
 - Calculate the activity based on a standard curve generated with known concentrations of H₂O₂ or a **DAOS** standard.
 - One unit (U) of **DAOS** activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.

Protocol 2: UHPLC-FL Method for Determination of Histamine Degradation

This protocol offers high specificity and is based on the direct measurement of histamine degradation by **DAOS**.^{[8][9]}

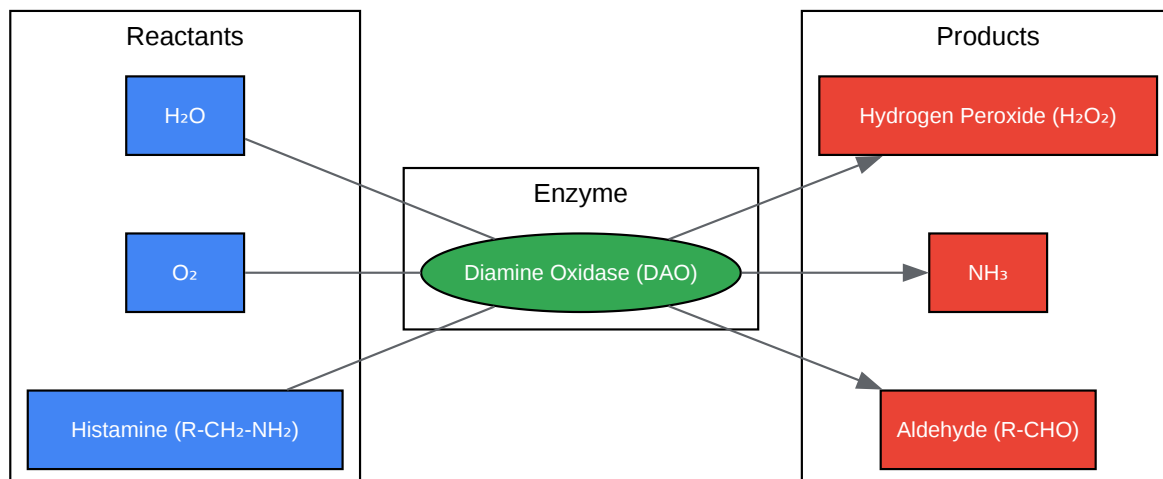
Materials:

- **DAOS**-containing sample
- Phosphate Buffer (e.g., 0.05 M, pH 7.2)
- Histamine Dihydrochloride (Substrate)
- Perchloric Acid (to stop the reaction)
- Derivatizing agent (e.g., o-phthalaldehyde, OPA)
- UHPLC system with a fluorescence detector
- C18 reverse-phase column

Procedure:

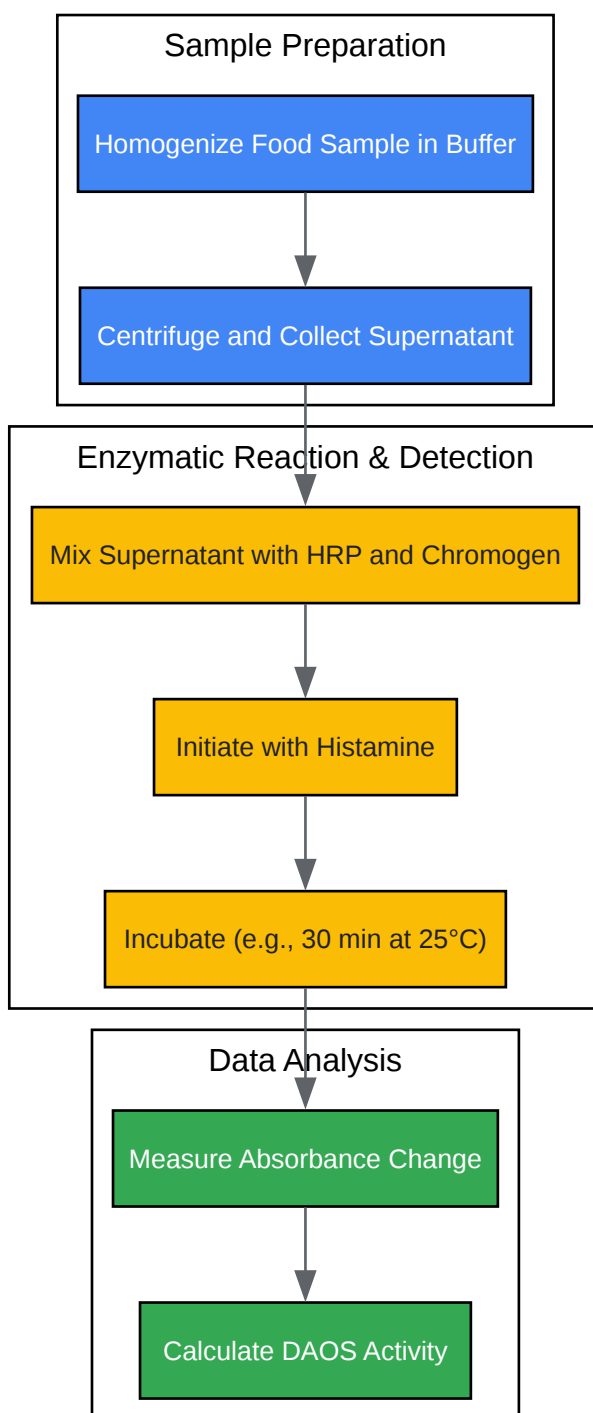
- Sample Preparation:
 - Prepare the enzyme extract from the food matrix as described in Protocol 1.
- Enzymatic Reaction:
 - Mix the enzyme extract with a known concentration of histamine solution in phosphate buffer.
 - Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
 - Stop the reaction by adding perchloric acid.
- Derivatization:
 - Derivatize the remaining histamine in the sample with OPA to form a fluorescent derivative.
- UHPLC-FL Analysis:
 - Inject the derivatized sample into the UHPLC system.
 - Separate the histamine-OPA derivative using a C18 column with a suitable mobile phase gradient.
 - Detect the fluorescent derivative using the fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).
- Quantification:
 - Quantify the amount of remaining histamine by comparing the peak area to a standard curve of histamine-OPA derivatives.
 - The **DAOS** activity is calculated based on the amount of histamine degraded during the incubation period.

Visualizations



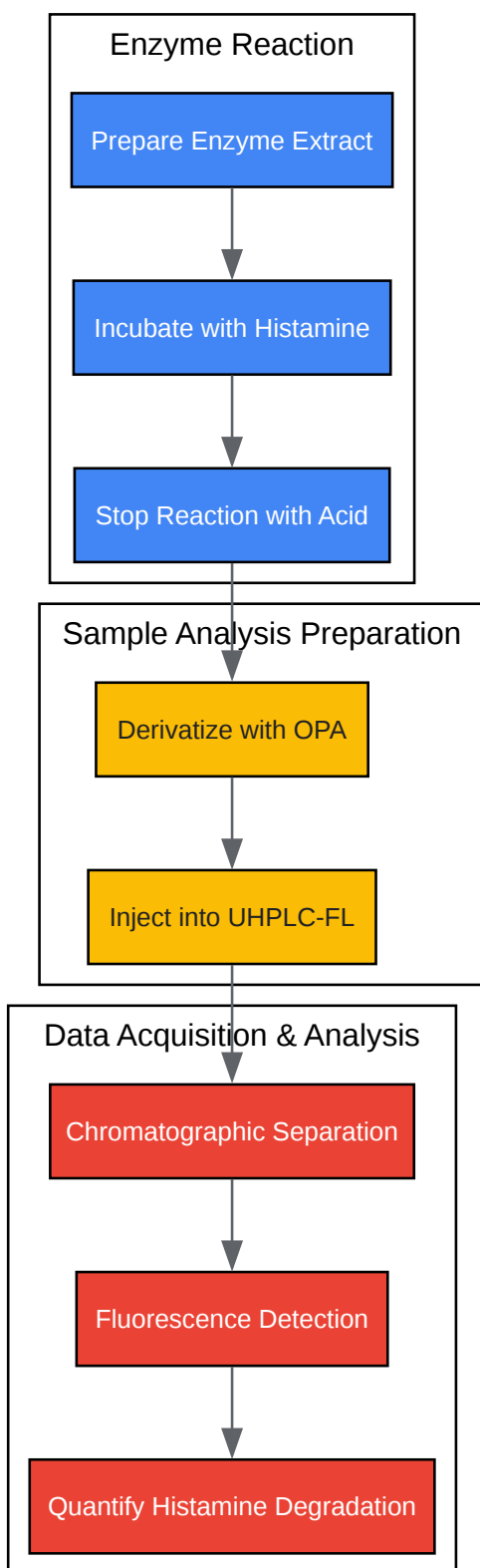
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Caption: General reaction catalyzed by Diamine Oxidase (**DAOS**).



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Caption: Workflow for the spectrophotometric **DAOS** assay.



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Caption: Workflow for the UHPLC-FL based **DAOS** assay.

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References

- 1. seebeyondshop.com [seebeyondshop.com]
- 2. Histamine intolerance [imd-berlin.de]
- 3. DAO activity test: DAO Enzyme and Histamine Intolerance – Synlab [synlab-sd.com]
- 4. The analysis of biogenic amines by standard and novel methods - DORAS [doras.dcu.ie]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Recent advances in the application of microbial diamine oxidases and other histamine-oxidizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL. [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Biogenic Amines in Raw and Processed Foods of Animal Origin on Korean Domestic Market -Asian-Australasian Journal of Animal Sciences | Korea Science [koreascience.or.kr]
- 11. Applications of Biosensors in Food Safety and Quality Control • Food Safety Institute [foodsafety.institute]
- 12. DSpace [diposit.ub.edu]
- 13. bioassaysys.com [bioassaysys.com]
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